molecular formula C10H13N3O4 B14325101 (4-Nitrophenyl)methyl (2-aminoethyl)carbamate CAS No. 104457-91-2

(4-Nitrophenyl)methyl (2-aminoethyl)carbamate

Cat. No.: B14325101
CAS No.: 104457-91-2
M. Wt: 239.23 g/mol
InChI Key: UXQCJOBBBFVRIJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl (2-aminoethyl)carbamate is an organic compound that features a nitrophenyl group, a methyl group, and a carbamate group linked to an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl (2-aminoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with 2-aminoethyl carbamate. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl (2-aminoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(4-Nitrophenyl)methyl (2-aminoethyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl (2-aminoethyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl carbamate: Lacks the aminoethyl chain but has similar reactivity.

    (4-Nitrophenyl)methyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of an aminoethyl group.

    (4-Nitrophenyl)methyl (2-methylaminoethyl)carbamate: Contains a methylaminoethyl group, which may alter its reactivity and biological activity.

Uniqueness

(4-Nitrophenyl)methyl (2-aminoethyl)carbamate is unique due to the presence of both the nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

104457-91-2

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C10H13N3O4/c11-5-6-12-10(14)17-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7,11H2,(H,12,14)

InChI Key

UXQCJOBBBFVRIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCN)[N+](=O)[O-]

Origin of Product

United States

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